Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-5-7-12(20-3)8-6-11/h5-8H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIRWHPGCLCXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and suitable reagents.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using reagents like methyl chloroformate or dimethyl carbonate.
Attachment of the Methoxybenzamido Group: The methoxybenzamido group is attached via an amide bond formation reaction, typically involving 4-methoxybenzoic acid and appropriate coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Studies: Investigated for its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxybenzamido group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylate group may form hydrogen bonds with active site residues, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and chemical properties of thiophene derivatives are highly dependent on substituents at position 2. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: Methoxy and methyl groups in the target compound likely improve membrane permeability compared to polar hydroxyl or cyano groups .
- Thermal Stability : Methyl esters (e.g., target compound) generally exhibit higher melting points than ethyl esters due to reduced steric hindrance .
Biological Activity
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical structure, synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methoxybenzamido group and a carboxylate moiety. The molecular formula is with a molecular weight of approximately 305.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₂O₃S |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives.
- Amide Coupling : The introduction of the 4-methoxybenzamide group through an amide coupling reaction using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Carboxylate Formation : The final step involves methylation to form the carboxylate group using methyl chloroformate under basic conditions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The carbamate moiety may inhibit enzymes that hydrolyze carbamates, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
A study investigated the anticancer properties of similar thiophene derivatives and found that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. This compound is hypothesized to share these properties due to its structural features.
Anti-inflammatory Effects
Research has indicated that thiophene derivatives can exhibit anti-inflammatory activity by modulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thiophene-based compounds. Preliminary studies suggest that this compound may demonstrate effectiveness against certain bacterial strains, although further investigation is required.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core via Gewald’s reaction (condensation of ketones with sulfur and cyanoacetate derivatives). Subsequent functionalization includes amidation with 4-methoxybenzoyl chloride. Key steps:
- Amidation : Use coupling agents like EDC or HATU in DMF at 0–25°C to activate the carboxylic acid group.
- Purification : Recrystallization with ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity.
- Optimization : Reaction yields improve with slow addition of reagents, controlled pH (using bases like triethylamine), and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and amide protons (δ 10–12 ppm).
- IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~362) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. anti-inflammatory efficacy) for similar thiophene derivatives?
- Methodological Answer :
- Assay Validation : Compare results across standardized models (e.g., DPPH radical scavenging for antioxidants; carrageenan-induced paw edema for anti-inflammatory activity).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to isolate effects. For example, phenolic hydroxyl groups enhance antioxidant activity, while bulky substituents may improve anti-inflammatory properties .
- Dose-Response Studies : Use IC₅₀/EC₅₀ values to differentiate potency across assays .
Q. What computational and experimental methods elucidate the interaction of this compound with biological targets (e.g., enzymes or nucleic acids)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., COX-2 for anti-inflammatory activity). Validate with mutagenesis studies.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K_d values) for protein interactions.
- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization .
Q. How do crystallographic techniques (e.g., SHELX) resolve structural ambiguities in thiophene derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) for accurate electron density maps.
- Refinement in SHELXL : Adjust parameters for thermal displacement and hydrogen bonding.
- Validation Tools : Check geometry with PLATON and R-factor convergence (<5%).
- Case Study : For similar compounds, SHELX identified key hydrogen bonds between amide groups and solvent molecules, stabilizing the crystal lattice .
Data Analysis and Experimental Design
Q. What strategies mitigate challenges in synthesizing regioisomers of this compound?
- Methodological Answer :
- Regioselective Protection : Use orthogonal protecting groups (e.g., tert-butyl for carboxylate) during amidation.
- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve isomers.
- Kinetic Control : Optimize reaction temperature (e.g., <40°C) to favor desired pathways .
Q. How can researchers design high-throughput screening (HTS) pipelines for derivatives of this compound?
- Methodological Answer :
- Library Synthesis : Use automated liquid handlers for parallel reactions (e.g., 96-well plates).
- Assay Integration : Couple HTS with fluorescence-based enzymatic assays (e.g., NADPH depletion for oxidoreductase inhibition).
- Data Mining : Apply machine learning (e.g., Random Forest) to predict bioactivity from structural descriptors .
Comparative and Mechanistic Studies
Q. How do substituents on the benzamido group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects.
- Hammett Plots : Correlate σ values of substituents (e.g., -OCH₃: σ = -0.27) with reaction rates (e.g., hydrolysis).
- Case Study : Methoxy groups increase electron density on the thiophene ring, enhancing nucleophilic aromatic substitution reactivity .
Q. What in vitro and in vivo models are most suitable for evaluating the metabolic stability of this compound?
- Methodological Answer :
- Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂).
- Pharmacokinetic Studies : Administer IV/oral doses in rodents; quantify plasma levels via LC-MS/MS.
- Metabolite ID : High-resolution MS/MS identifies oxidation products (e.g., hydroxylation at methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
